

Application Notes and Protocols for Plecanatide Clinical Trials

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Compound of Interest

Compound Name: *Plecanatide acetate*

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These application notes provide a comprehensive overview of the experimental design for clinical trials of plecanatide, a guanylate cyclase-C (GC-C) agonist approved for the treatment of Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C).[1][2] This document outlines the mechanism of action, detailed clinical trial protocols, and key efficacy and safety data.

Mechanism of Action

Plecanatide is a synthetic analog of human uroguanylin, an endogenous peptide that regulates intestinal fluid and electrolyte balance.[1][3] It acts as a selective agonist of the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1] The binding of plecanatide to the GC-C receptor initiates an intracellular signaling cascade, leading to increased intestinal fluid secretion and accelerated transit, which ultimately alleviates constipation.[1][4]

The key steps in the signaling pathway are as follows:

- **Receptor Binding:** Plecanatide binds to GC-C receptors in the intestinal epithelium.[1]
- **cGMP Production:** This binding activates guanylate cyclase-C, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]

[4]

- CFTR Activation: Increased intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[4][5]
- Ion and Fluid Secretion: Activation of CFTR leads to the secretion of chloride (Cl^-) and bicarbonate (HCO_3^-) ions into the intestinal lumen.[1][4][5] This creates an osmotic gradient that draws water into the lumen, softening the stool and promoting bowel movements.[4][5]



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Clinical Trial Design

Plecanatide has been evaluated in multiple Phase III, multicenter, double-blind, placebo-controlled studies for both CIC and IBS-C.[6][7][8][9]

Table 1: Overview of Phase III Clinical Trial Design for Plecanatide

| Parameter | Chronic Idiopathic Constipation (CIC) | Irritable Bowel Syndrome with Constipation (IBS-C) |
|---------------------------|---|---|
| Study Identifier | NCT01982240, NCT02122471 | NCT02387359, NCT02493452 |
| Patient Population | Adults with CIC meeting modified Rome III criteria[6][10][11] | Adults with IBS-C meeting Rome III criteria[7][12] |
| Study Duration | 12 weeks of treatment[6][8] | 12 weeks of treatment[7] |
| Treatment Arms | Plecanatide 3 mg once daily, Plecanatide 6 mg once daily, Placebo once daily[6][8] | Plecanatide 3 mg once daily, Plecanatide 6 mg once daily, Placebo once daily[7] |
| Primary Efficacy Endpoint | Percentage of durable overall Complete Spontaneous Bowel Movement (CSBM) responders[6][8][10] | Percentage of overall responders (improvement in abdominal pain and CSBMs)[7] |

Experimental Protocols

Patient Population and Screening

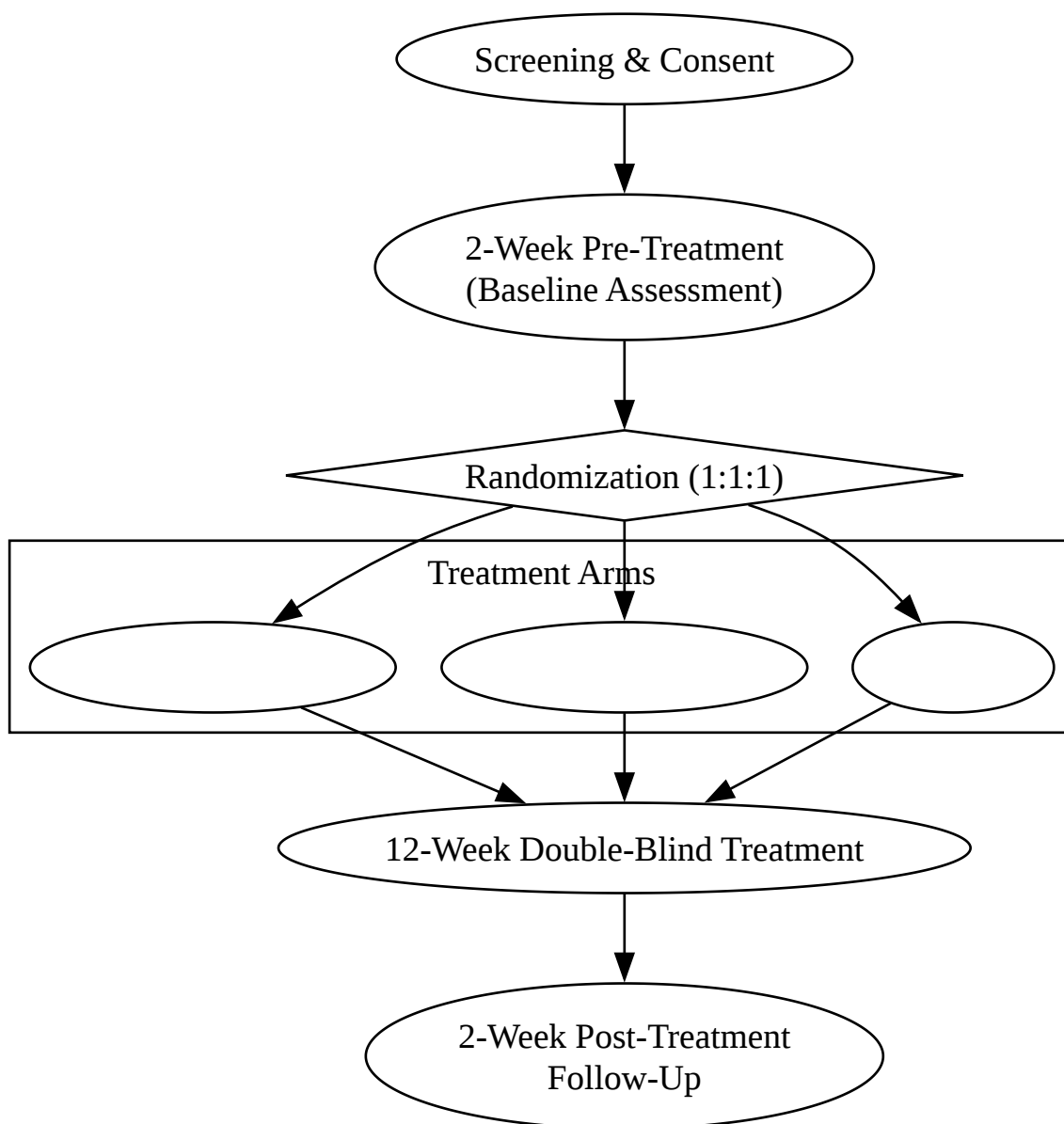
Inclusion Criteria:

- CIC Trials: Adult patients aged 18-80 years meeting modified Rome III criteria for functional constipation.[6][9][11] This includes having symptoms for at least the last 3 months, with onset at least 6 months prior to diagnosis.[9] Specific criteria include fewer than three CSBMs per week and other symptoms like straining or hard stools.[6][13]
- IBS-C Trials: Adults aged 18-85 years meeting Rome III criteria for IBS-C.[12]
- Body Mass Index (BMI) between 18 and 40 kg/m². [6][11]
- Willingness to participate in a 2-week pre-treatment assessment period.[6]

Exclusion Criteria:

- Meeting Rome III criteria for Irritable Bowel Syndrome (for CIC trials).[6]

- History of diseases or conditions known to cause constipation or affect GI motility.[3][14]
- Structural abnormalities of the GI tract.[14]
- History of cancer within the last 5 years.[13]
- Use of prohibited medications, including other laxatives, during the study period.[13][15]



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Treatment Administration

- Dosage: Patients were randomized to receive plecanatide (3 mg or 6 mg) or a matching placebo.[\[6\]](#)[\[7\]](#)
- Frequency: The study drug was administered orally once daily.[\[6\]](#)[\[8\]](#)
- Administration: Tablets could be taken with or without food.[\[6\]](#)[\[16\]](#) For patients with difficulty swallowing, tablets could be crushed and mixed with applesauce or water.[\[16\]](#)[\[17\]](#)
- Compliance: Patient compliance was assessed by pill count, with at least 80% of assigned doses considered compliant.[\[6\]](#)

Efficacy and Safety Assessments

Patients were instructed to record their daily bowel movements, stool consistency (using the Bristol Stool Form Scale), and abdominal symptoms in an electronic diary.[\[6\]](#)[\[8\]](#)[\[10\]](#)

Primary Efficacy Endpoints:

- CIC: The primary endpoint was the percentage of patients who were "durable overall CSBM responders." A weekly responder was defined as a patient having ≥ 3 CSBMs and an increase of ≥ 1 CSBM from baseline in a given week. A durable overall responder was a weekly responder for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.[\[10\]](#)
- IBS-C: The primary endpoint was the percentage of "overall responders." This was defined as patients who reported at least a 30% reduction in their worst abdominal pain and an increase of at least one CSBM from baseline in the same week for at least 6 of the 12 treatment weeks.[\[7\]](#)[\[18\]](#)

Secondary Efficacy Endpoints:

- Mean weekly CSBM and spontaneous bowel movement (SBM) frequency.[\[6\]](#)
- Stool consistency.[\[10\]](#)
- Straining score.[\[6\]](#)
- Abdominal bloating and discomfort.[\[6\]](#)

Safety Assessments:

- Treatment-emergent adverse events (TEAEs) were collected throughout the study.[6][8]
- Vital signs, clinical laboratory assessments, and electrocardiograms (ECGs) were monitored. [14]

Data Presentation

The efficacy of plecanatide in Phase III clinical trials for CIC and IBS-C is summarized below.

Table 2: Efficacy of Plecanatide in Chronic Idiopathic Constipation (CIC) - Durable Overall CSBM Responders

| Study | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | P-value (vs. Placebo) |
|------------------------------------|------------------|------------------|---------|-----------------------|
| Study 1 (NCT01982240) [6][8] | 21.0% | 19.5% | 10.2% | <0.001 for both doses |
| Study 2 (NCT02122471) [10] | 20.1% | 20.0% | 12.8% | 0.004 for both doses |

Table 3: Efficacy of Plecanatide in Irritable Bowel Syndrome with Constipation (IBS-C) - Overall Responders

| Study | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | P-value (vs. Placebo) |
|------------|------------------|------------------|---------|------------------------------|
| Study 1[7] | 30.2% | 29.5% | 17.8% | <0.001 for both doses |
| Study 2[7] | 21.5% | 24.0% | 14.2% | 0.009 (3mg), <0.001 (6mg) |

Table 4: Common Adverse Events (Diarrhea) in Plecanatide Clinical Trials

| Indication | Plecanatide 3 mg | Plecanatide 6 mg | Placebo |
|------------|------------------|------------------|---------|
| CIC[6] | 5.9% | 5.7% | 1.3% |
| IBS-C[7] | 4.3% | 4.0% | 1.0% |

The most common adverse event reported in clinical trials was diarrhea.[6][7] However, the rates of discontinuation due to diarrhea were low.[18]

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